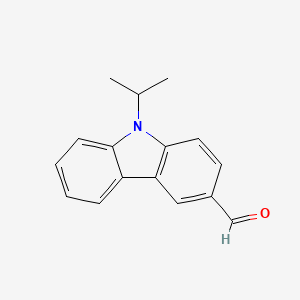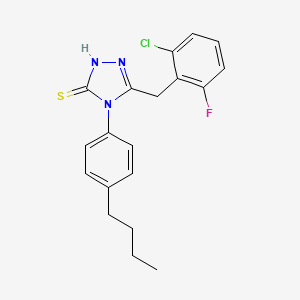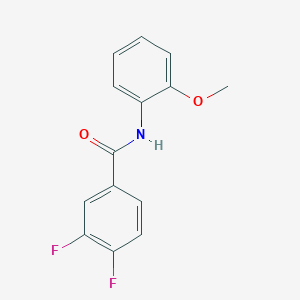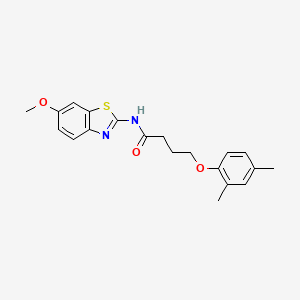
9-isopropyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-isopropyl-9H-carbazole-3-carbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the carbazole family, which is a class of compounds that have been extensively studied for their potential applications in the field of organic electronics, optoelectronics, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 9-isopropyl-9H-carbazole-3-carbaldehyde is not well understood. However, it is believed that the compound interacts with various biological molecules such as proteins, nucleic acids, and lipids. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to bind to DNA and RNA and induce DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-isopropyl-9H-carbazole-3-carbaldehyde are not well studied. However, it has been shown to exhibit cytotoxicity against certain cancer cell lines such as HeLa and MCF-7. It has also been shown to induce apoptosis in cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activity against certain strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 9-isopropyl-9H-carbazole-3-carbaldehyde in lab experiments include its unique properties such as its fluorescent and photosensitizing properties, its ability to bind to various biological molecules, and its potential applications in the field of organic electronics and optoelectronics. The limitations of using this compound include its cytotoxicity and potential DNA damage, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 9-isopropyl-9H-carbazole-3-carbaldehyde. One direction is to study its potential applications in the field of organic electronics and optoelectronics. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Moreover, further research is needed to understand its mechanism of action and its potential applications in medicinal chemistry.
Scientific Research Applications
9-isopropyl-9H-carbazole-3-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic materials such as conjugated polymers, dendrimers, and small molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. Moreover, it has been used as a ligand for the preparation of metal complexes and as a catalyst for various organic reactions.
properties
IUPAC Name |
9-propan-2-ylcarbazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11(2)17-15-6-4-3-5-13(15)14-9-12(10-18)7-8-16(14)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXXISXCAUYTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587919 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88107-75-9 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)
![7-phenyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720562.png)


![N-[4-(cyanomethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4720577.png)
![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4720594.png)
![3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)
![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4720609.png)
![5-(4-tert-butylbenzylidene)-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4720611.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B4720618.png)